molecular formula C10H11BF3KO B2914963 POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate CAS No. 1440548-66-2

POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate

Cat. No. B2914963
CAS RN: 1440548-66-2
M. Wt: 254.1
InChI Key: BRIUOQSJMWLSBJ-KQGICBIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate (KBP) is a novel organofluorine compound that has recently been gaining attention in the scientific community for its potential applications in organic synthesis and medicinal chemistry. KBP has been used in a variety of reactions, including aldol condensations, Michael additions, and Suzuki cross-couplings. It has also been used to synthesize a variety of biologically active compounds, including anti-cancer agents, antibiotics, and anti-inflammatory agents.

Mechanism of Action

POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate acts as a nucleophilic fluorinating agent, which means that it can react with other molecules to form covalent bonds. In particular, this compound can react with carbon-carbon double bonds to form carbon-fluorine bonds, which can then be used to synthesize a variety of biologically active compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. In addition, this compound has been shown to have anti-oxidant and anti-aging properties, which may be beneficial for overall health and longevity.

Advantages and Limitations for Lab Experiments

POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is a relatively inexpensive and readily available reagent. Furthermore, this compound is a relatively stable compound, which makes it suitable for use in a variety of reactions. However, this compound is also a highly reactive compound, which can make it difficult to handle and store. In addition, this compound can be toxic if not handled properly.

Future Directions

There are several potential future directions for the use of POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate in scientific research. One potential direction is the development of more efficient and cost-effective methods for the synthesis of this compound. Additionally, more research is needed to further explore the biochemical and physiological effects of this compound, as well as its potential applications in organic synthesis, medicinal chemistry, and biochemistry. Finally, further research is needed to explore the potential uses of this compound in the development of new drugs and therapies.

Synthesis Methods

POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate can be synthesized using a two-step process involving the reaction of potassium trifluoroborates with benzyloxyprop-1-ene. In the first step, the potassium trifluoroborate is reacted with benzyloxyprop-1-ene in the presence of a base, such as potassium carbonate, to form the this compound. In the second step, the this compound is reacted with a strong acid, such as hydrochloric acid, to form the desired product.

Scientific Research Applications

POtassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used in a variety of reactions, including aldol condensations, Michael additions, and Suzuki cross-couplings. In medicinal chemistry, this compound has been used to synthesize a variety of biologically active compounds, including anti-cancer agents, antibiotics, and anti-inflammatory agents. In biochemistry, this compound has been used to study the structure and function of proteins, enzymes, and other biomolecules.

properties

IUPAC Name

potassium;trifluoro-[(E)-3-phenylmethoxyprop-1-enyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF3O.K/c12-11(13,14)7-4-8-15-9-10-5-2-1-3-6-10;/h1-7H,8-9H2;/q-1;+1/b7-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIUOQSJMWLSBJ-KQGICBIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CCOCC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/COCC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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